BenchChemオンラインストアへようこそ!

MZ1

PROTAC Targeted Protein Degradation BRD4 Selectivity

Choose MZ1 for its unparalleled selectivity: it achieves complete BRD4 degradation at 100 nM while sparing BRD2/3 until 2 μM—a 20-fold window unattainable with pan-BET inhibitors. Its unique VHL-driven ternary complex cooperativity (PDB: 5T35) offers distinct degradation kinetics compared to CRBN-based PROTACs like dBET1 or ARV-771. This makes it essential for pinpointing BRD4-specific phenotypes in AML, DLBCL, and HER2+ breast cancer models. Procure the original University of Dundee-developed standard to guarantee structural fidelity and validated, on-target pharmacology.

Molecular Formula C49H60ClN9O8S2
Molecular Weight 1002.6 g/mol
Cat. No. B8082568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMZ1
Molecular FormulaC49H60ClN9O8S2
Molecular Weight1002.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)
InChIKeyPTAMRJLIOCHJMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MZ1 PROTAC Compound: Baseline Profile for BRD4 Degrader Procurement


MZ1 (CAS 1797406-69-9) is a proteolysis-targeting chimera (PROTAC) compound that selectively degrades the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in multiple cancer types [1]. MZ1 is a bifunctional molecule comprising the pan-BET bromodomain inhibitor (+)-JQ1 tethered via a PEG3 linker to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand [2]. The compound exhibits high affinity for BRD2, BRD3, and BRD4 bromodomains (Kd range: 13-60 nM across BD1 and BD2 domains) yet induces preferential degradation of BRD4 over BRD2 and BRD3 in cellular assays . MZ1 was originally developed and structurally characterized at the University of Dundee and is now widely available from commercial vendors as a reagent-grade tool compound for research applications [3].

Why Generic Substitution Fails: MZ1-Specific Degradation Selectivity and Ternary Complex Cooperativity


Substitution of MZ1 with other BET-targeting PROTACs or pan-BET inhibitors is not functionally equivalent due to compound-specific degradation selectivity profiles and divergent mechanisms of ternary complex formation. Despite sharing the identical (+)-JQ1 warhead with degraders such as dBET1, ARV-771, and AT1, MZ1 exhibits a unique degradation preference pattern for BRD4 over BRD2/BRD3 that arises from E3 ligase-specific ternary complex cooperativity and linker geometry [1]. Crystal structure analysis of MZ1 bound to VHL and BRD4BD2 revealed specific intermolecular contacts—including de novo protein-protein interactions and ligand folding—that drive preferential BRD4 recruitment and are not conserved across other VHL-recruiting PROTACs [2]. Furthermore, MZ1 utilizes VHL as the E3 ligase, whereas dBET1 and ARV-771 recruit cereblon (CRBN), leading to distinct degradation kinetics, off-target profiles, and cellular context dependencies [3]. These compound-intrinsic differences have direct procurement implications: researchers requiring BRD4-selective degradation with VHL-dependent pharmacology must specify MZ1 rather than assuming interchangeability with alternative BET degraders [4].

MZ1 Quantitative Differentiation Evidence: Head-to-Head Degradation Selectivity, Potency, and Structural Determinants


Differential BRD4 Degradation Potency (DC50) vs. BRD2/BRD3 in Human Lung Cancer Cells

MZ1 achieves complete degradation of BRD4 at 100 nM, while complete degradation of BRD2 and BRD3 requires a 20-fold higher concentration of 2 μM in cellular assays, demonstrating pronounced intra-BET degradation selectivity . The half-maximal degradation concentration (DC50) for BRD4 was determined to be 8 nM in H661 cells and 23 nM in H838 non-small cell lung cancer cells . In contrast, the negative control epimer cis-MZ1 shows no degradation activity at equivalent concentrations [1].

PROTAC Targeted Protein Degradation BRD4 Selectivity

Comparative Cytotoxicity in AML: MZ1 vs. Parent BET Inhibitor (+)-JQ1

In acute myeloid leukemia (AML) cell line Mv4-11, MZ1 exhibits a pEC50 value of 7.6 for cytotoxicity and antiproliferative effects . This degradation-driven antiproliferative potency exceeds that of the parent BET bromodomain inhibitor (+)-JQ1, with MZ1 demonstrating greater Emax (maximal efficacy) compared to inhibition-only pharmacology [1]. In a separate study of diffuse large B-cell lymphoma (DLBCL) of the activated B-cell like (ABC) subtype, MZ1 achieved a median IC50 of 49 nM and induced cell death in all ABC DLBCL cell lines tested, whereas the BET inhibitor birabresib (OTX015) was cytotoxic only in a fraction of the same cell line panel [2].

Acute Myeloid Leukemia BET Degradation Antiproliferative Activity

Proteome-Wide Selectivity: MZ1 vs. dBET6 by DIA Mass Spectrometry

A systematic proteome-wide target interrogation using data-independent acquisition mass spectrometry (DIA-MS) on the Orbitrap Astral platform quantified the degradation selectivity of MZ1 and dBET6 across three human cell lines (HEK293, HeLa, and MDA-MB-231) [1]. After 1 hour of treatment with 1 μM MZ1, BRD2, BRD3, and BRD4 were identified as the primary targets from total proteomes of 9,641 (HEK293), 8,157 (HeLa), and 8,988 (MDA-MB-231) quantified proteins [2]. Following 24-hour treatment, MZ1 induced significant perturbation (|log2 fold change| ≥ 1; adjusted p ≤ 0.05) of only 51, 57, and 115 secondary proteins in HEK293, HeLa, and MDA-MB-231 cells, respectively [3]. dBET6 exhibited a similar narrow primary target profile but distinct secondary proteomic perturbation patterns, confirming compound-specific off-target signatures [4].

Proteomics Off-Target Profiling DIA-MS

Ternary Complex Cooperativity: Structural Basis for MZ1 BRD4 Selectivity vs. AT1

The crystal structure of MZ1 in complex with human VHL and the BRD4 second bromodomain (BRD4BD2) was solved at 2.70 Å resolution (PDB: 5T35), revealing that MZ1 folds into itself to form specific intermolecular interactions that drive cooperative ternary complex formation [1]. Isothermal titration calorimetry (ITC) studies confirmed pronounced cooperative formation of ternary complexes with BRD4BD2, a feature not observed with other BET bromodomains [2]. Structure-based design efforts leveraging the MZ1-VHL-BRD4BD2 structural insights yielded AT1, a compound that exhibits highly selective depletion of BRD4 in cells but with distinct degradation kinetics and linker geometry relative to MZ1 [3]. Deep mutational scanning (DMS) analysis further identified VHL residue P71 as critical for MZ1 activity but not for ARV-771, confirming degrader-specific neo-substrate interfaces [4].

X-ray Crystallography Ternary Complex Cooperativity

In Vivo Tumor Growth Inhibition: MZ1 Combination Therapy vs. Monotherapy

In an orthotopic xenograft mouse model of HER2+ breast cancer (BT474 cells), administration of MZ1 alone or trastuzumab alone did not significantly reduce tumor volume relative to control [1]. However, the combination of MZ1 plus trastuzumab resulted in a statistically significant decrease in tumor volume compared to either agent alone [2]. In vitro combination studies demonstrated that MZ1 plus trastuzumab significantly decreased cell proliferation, three-dimensional structure formation, and cellular invasion compared to single-agent treatments [3]. Notably, MZ1 alone induced a higher antiproliferative effect compared to the BET inhibitor JQ1 in these HER2+ breast cancer models [4].

In Vivo Efficacy Xenograft Model Combination Therapy

Lipid Nanodisk Formulation Enhances MZ1 In Vivo Antitumor Efficacy by 10-Fold Dose Reduction

Encapsulation of MZ1 as a prodrug within lipid nanodisks (LND-MZ1) significantly improved its physicochemical and pharmacokinetic properties [1]. LND-MZ1 demonstrated enhanced biocompatibility, improved intracellular accumulation, and superior tumor penetration capacity compared to free MZ1 [2]. In a xenograft tumor model, LND-MZ1 exhibited a more significant antitumor effect even at a one-tenth dose of the parent PROTAC under the same therapeutic schedule [3]. Pharmacokinetic analysis of the LND delivery system showed a dramatically extended blood retention time with a half-life of 222.7 minutes for LND-Cy5.5 compared to 67.4 minutes for free Cy5.5 dye, indicating that LND encapsulation prevents rapid drug clearance [4].

Nanomedicine Pharmacokinetics Drug Delivery

MZ1 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


BRD4-Specific Functional Dissection in Transcriptional Regulation Studies

Investigators requiring selective degradation of BRD4 while preserving BRD2 and BRD3 function should select MZ1 based on its 20-fold selectivity window: complete BRD4 degradation at 100 nM vs. 2 μM required for BRD2/3 degradation . This application scenario is supported by the narrow proteome-wide perturbation profile (51-115 secondary proteins among >8,000 quantified proteins) confirming minimal off-target effects [9]. For transcriptional profiling experiments where BRD4-dependent vs. BRD2/3-dependent gene expression changes must be discriminated, MZ1 provides intra-family selectivity unattainable with pan-BET inhibitors or non-selective degraders [10].

Structure-Guided PROTAC Optimization Using Validated Ternary Complex Coordinates

Research groups engaged in rational PROTAC design and linker optimization should procure MZ1 as a reference standard, given the availability of the high-resolution (2.70 Å) ternary complex crystal structure (PDB: 5T35) with VHL and BRD4BD2 . The structural elucidation of de novo protein-protein contacts and cooperative binding thermodynamics provides a validated template for computational modeling of PROTAC-induced ternary complexes [9]. MZ1's PEG3 linker geometry and VHL recruitment interface serve as a benchmark for comparing novel VHL-based BRD4 degraders [10].

Hematologic Malignancy Preclinical Studies Requiring Degradation-Driven Cytotoxicity

Researchers evaluating therapeutic strategies in AML (Mv4-11; pEC50 = 7.6) or ABC DLBCL (median IC50 = 49 nM) should prioritize MZ1 procurement when the hypothesis centers on degradation-mediated, rather than inhibition-mediated, antiproliferative effects . The observation that MZ1 induced cell death in 100% of ABC DLBCL lines tested, whereas the BET inhibitor birabresib was cytotoxic only in a subset, supports selection of MZ1 for studies where broad activity across lymphoma subtypes is required [9]. The compound's superior Emax relative to (+)-JQ1 in AML models further justifies its use in degradation-dependent oncology research [10].

HER2+ Breast Cancer Combination Therapy Studies with Trastuzumab

Investigators studying HER2+ breast cancer models (BT474, SKBR3) should procure MZ1 for combination studies with trastuzumab, as monotherapy with either agent failed to significantly reduce tumor volume in orthotopic xenograft models, whereas the combination achieved significant tumor growth inhibition . In vitro, the MZ1-trastuzumab combination decreased proliferation, 3D structure formation, and invasion compared to single-agent treatments, supporting its use in mechanistic studies of BET degradation synergy with HER2 blockade [9]. MZ1's higher antiproliferative effect relative to JQ1 in these models further supports its selection over inhibitor-based approaches [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MZ1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.